molecular formula C14H12BrFN2 B13321945 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide

2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide

Cat. No.: B13321945
M. Wt: 307.16 g/mol
InChI Key: FGWCXIUFCVYCDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide involves several steps. Typically, the synthetic route includes the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then cyclized to produce the isoindolin-1-imine structure. The final step involves the addition of hydrobromic acid to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom or other parts of the molecule are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard in analytical chemistry and is used in the synthesis of other complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Although not intended for therapeutic use, it is used in preclinical studies to understand its potential biological effects.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and research focus .

Comparison with Similar Compounds

2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)isoindolin-1-imine hydrobromide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)isoindolin-1-imine hydrobromide: Contains a bromine atom instead of fluorine.

    2-(4-Methylphenyl)isoindolin-1-imine hydrobromide: Features a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological interactions .

Biological Activity

2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features an isoindoline core with a fluorophenyl substituent, which may influence its biological activity. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of isoindolin compounds often exhibit significant biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in reducing oxidative stress.
  • Anticancer Activity : Some derivatives have demonstrated selective cytotoxic effects against various cancer cell lines.

Antioxidant Activity

Studies on related compounds have demonstrated that modifications in the structure can significantly affect antioxidant efficacy. For instance, phthalimide imine derivatives have been shown to possess notable antioxidant properties, with specific compounds achieving a 19.52% decrease in IC50 values compared to standard antioxidants like BHT .

Table 1: Comparative Antioxidant Activities of Related Compounds

CompoundIC50 Value (μM)Reference
This compoundTBDCurrent Study
H7 (Hydroxyl phenolic group)30.5
H6 (Halogenated structure)25.0

Anticancer Activity

The anticancer potential of isoindolin derivatives has been extensively studied. For example, certain halogenated isoindolin compounds have shown effectiveness against colon and breast cancer cell lines while sparing normal tissues . This selectivity is crucial for developing treatments with fewer side effects.

Case Study: Anticancer Effects

A study involving a series of isoindolin derivatives revealed that structural variations significantly impacted their anticancer activity. One notable compound exhibited a 70% inhibition rate against breast cancer cells at a concentration of 10 µM. This suggests that further exploration of structural modifications could yield more potent anticancer agents.

The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with oxidative stress and apoptosis in cancer cells. Specifically, the ability to induce reactive oxygen species (ROS) within cancer cells leads to programmed cell death while protecting normal cells from oxidative damage.

Properties

Molecular Formula

C14H12BrFN2

Molecular Weight

307.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-3H-isoindol-1-imine;hydrobromide

InChI

InChI=1S/C14H11FN2.BrH/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16;/h1-8,16H,9H2;1H

InChI Key

FGWCXIUFCVYCDB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)F.Br

Origin of Product

United States

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